AMG 925

Übersicht

Beschreibung

AMG 925 ist ein dualer Inhibitor von Fms-like Tyrosinkinase 3 (FLT3) und Cyclin-abhängiger Kinase 4 (CDK4). Es wurde entwickelt, um Resistenzprobleme bei der Behandlung von akuter myeloischer Leukämie (AML) zu beheben. FLT3-Mutationen finden sich bei einem erheblichen Prozentsatz der AML-Patienten und sind mit einer schlechten Prognose verbunden. This compound zielt darauf ab, sowohl FLT3 als auch CDK4 zu hemmen, um das Auftreten von Resistenzmutationen zu reduzieren und klinische Ansprechen zu verlängern .

Wissenschaftliche Forschungsanwendungen

AMG 925 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung von FLT3 und CDK4 zu untersuchen, was Einblicke in die Entwicklung neuer Inhibitoren liefert.

Biologie: this compound wird verwendet, um die Rolle von FLT3 und CDK4 bei der Zellproliferation und dem Überleben zu untersuchen, insbesondere in AML-Zellen.

Medizin: this compound wird hinsichtlich seines Potenzials zur Behandlung von AML bewertet, indem es die Resistenz gegen bestehende FLT3-Inhibitoren überwindet. .

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung sowohl von FLT3 als auch von CDK4. FLT3 ist eine Rezeptortyrosinkinase, die eine entscheidende Rolle beim Überleben und der Proliferation hämatopoetischer Stamm- und Vorläuferzellen spielt. CDK4 ist eine Cyclin-abhängige Kinase, die den Zellzyklusfortschritt reguliert. Durch die Hemmung dieser beiden Ziele stört this compound die Signalwege, die das Wachstum und das Überleben von AML-Zellen fördern. Diese duale Hemmung reduziert die Wahrscheinlichkeit von Resistenzmutationen und verlängert klinische Ansprechen .

Wirkmechanismus

Target of Action

AMG 925 is a dual inhibitor that primarily targets Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) . FLT3 is a class III receptor tyrosine kinase that plays a crucial role in the survival and proliferation of hematopoietic stem and progenitor cells . Mutations in FLT3 are found in approximately 30% of acute myeloid leukemia (AML) patients and are associated with poor prognosis . CDK4 is a cyclin D–dependent kinase that plays an essential central role in regulating cell proliferation in response to external growth signals .

Mode of Action

This compound inhibits both FLT3 and CDK4, thereby disrupting the signaling pathways that promote cell proliferation and survival . It has been shown to potently inhibit FLT3, including many FLT3 mutants reported to date . In addition to its suppression of FLT3 signaling, this compound potently inhibits CDK4/CDK6, central components of the cell cycle machinery . This unique profile may reduce the likelihood of emergent resistant clones .

Biochemical Pathways

This compound disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress-response by up-regulating STAT3 and TSC1 . The antitumor activity of this compound correlates with the inhibition of STAT5 and RB phosphorylation, the pharmacodynamic markers for inhibition of FLT3 and CDK4, respectively .

Pharmacokinetics

It is described as a potent, selective, and bioavailable flt3/cdk4 dual kinase inhibitor , suggesting that it has favorable pharmacokinetic properties.

Result of Action

This compound has been shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . It has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to the current FLT3 inhibitors (e.g., AC220 and sorafenib) . Furthermore, this compound has been shown to induce apoptosis in AML cells with FLT3 mutations .

Action Environment

It is known that the development of drug resistance is a major issue in the treatment of aml with flt3 inhibitors . This compound has been developed to overcome this resistance, and it is hypothesized that the combined inhibition of FLT3 and CDK4 may reduce the occurrence of FLT3 resistance mutations, thereby prolonging clinical responses .

Biochemische Analyse

Biochemical Properties

AMG 925 potently inhibits Fms-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) in kinase assays . The combined inhibition of FLT3 and CDK4 by this compound may reduce the occurrence of FLT3 resistance mutations, thereby potentially prolonging clinical responses . This compound has also been found to inhibit FLT3 mutants (e.g., D835Y) that are resistant to current FLT3 inhibitors .

Cellular Effects

This compound causes cell growth inhibition and apoptosis in both FLT3-mutated and wild-type cell lines and primary AML blasts . It elicits maximal response in cells carrying ITD, D835Y, and ITD/D835Y double mutations . Mechanistically, this compound attenuates CDK4 phosphorylation of retinoblastoma protein (Rb), inhibits FLT3 activation, and abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling .

Molecular Mechanism

This compound’s mechanism of action involves the inhibition of FLT3 and CDK4 . It attenuates CDK4 phosphorylation of Rb and inhibits FLT3 activation . This compound also abrogates FLT3-dependent and independent AKT/mTOR, MEK/ERK, and STAT5 signaling . This dual inhibition of FLT3 and CDK4 is believed to contribute to the failure to develop drug resistance .

Temporal Effects in Laboratory Settings

This compound has shown to inhibit AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of this compound correlates with the inhibition of STAT5 and RB phosphorylation . After a selection of over 8 months with this compound, only partially resistant clones could be isolated .

Dosage Effects in Animal Models

In animal models, this compound inhibited AML xenograft tumor growth by 96% to 99% without significant body weight loss . The antitumor activity of this compound correlated with the inhibition of STAT5 and RB phosphorylation .

Metabolic Pathways

This compound disrupts multiple signaling networks by inhibiting key molecules in the AKT/mTOR, cyclin D family, MEK/ERK, and Src pathways . It also triggers a stress response by up-regulating STAT3 and TSC1 in all samples examined .

Vorbereitungsmethoden

AMG 925 wird durch einen mehrstufigen Prozess synthetisiert, der die Buchwald-Hartwig-Aminierung und die Verarbeitung mit unlöslichen synthetischen Zwischenprodukten umfasst. Der Syntheseweg beinhaltet ein Hochdurchsatzscreening und eine Leitstrukturoptimierung, um die gewünschte Bioaktivität und Selektivität zu erreichen . Die industrielle Produktion von this compound beinhaltet die Skalierung dieser Synthesewege, um die Verbindung in Kilogramm-Mengen zu produzieren, trotz Herausforderungen wie der geringen Löslichkeit von Zwischenprodukten in der späten Phase .

Analyse Chemischer Reaktionen

AMG 925 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe durch ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile wie Natriumhydroxid oder Ammoniak.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

AMG 925 ist einzigartig in seiner dualen Hemmung von FLT3 und CDK4, was es von anderen FLT3-Inhibitoren abhebt, die nur FLT3 anvisieren. Ähnliche Verbindungen umfassen:

Sorafenib: Ein Multikinase-Inhibitor, der unter anderem FLT3 anvisiert.

AC220 (Quizartinib): Ein selektiver FLT3-Inhibitor, der bei der Behandlung von AML Wirksamkeit gezeigt hat, aber auch mit Resistenzproblemen zu kämpfen hat.

PD0332991 (Palbociclib): Ein selektiver CDK4/6-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.

Die kombinierte Hemmung von FLT3 und CDK4 durch this compound bietet einen einzigartigen therapeutischen Ansatz, der das klinische Ansprechen bei AML-Patienten verbessern und verlängern kann .

Eigenschaften

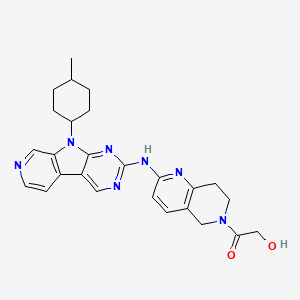

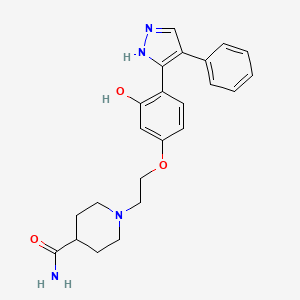

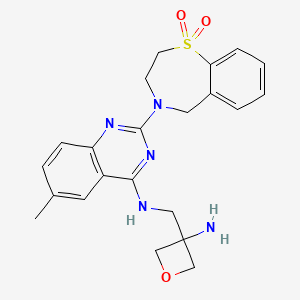

IUPAC Name |

2-hydroxy-1-[2-[[8-(4-methylcyclohexyl)-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl]amino]-7,8-dihydro-5H-1,6-naphthyridin-6-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O2/c1-16-2-5-18(6-3-16)33-22-13-27-10-8-19(22)20-12-28-26(31-25(20)33)30-23-7-4-17-14-32(24(35)15-34)11-9-21(17)29-23/h4,7-8,10,12-13,16,18,34H,2-3,5-6,9,11,14-15H2,1H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUVDDPUURMFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)N2C3=C(C=CN=C3)C4=CN=C(N=C42)NC5=NC6=C(CN(CC6)C(=O)CO)C=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401033-86-0 | |

| Record name | AMG-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401033860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-925 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB6Y814V4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

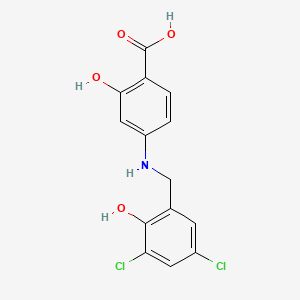

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)